molecular formula C26H34N4O B2479246 N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1251670-14-0

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B2479246
CAS No.: 1251670-14-0
M. Wt: 418.585
InChI Key: URKCESDHMAWBHP-UHFFFAOYSA-N
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Description

This compound features a piperidine-3-carboxamide core substituted at the 1-position with a 6-(3,4-dimethylphenyl)pyridazin-3-yl group and at the N-ethyl chain with a cyclohex-1-en-1-yl moiety. The pyridazine ring and cyclohexenyl ethyl substituent are critical for its physicochemical and pharmacological profile, distinguishing it from related compounds.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O/c1-19-10-11-22(17-20(19)2)24-12-13-25(29-28-24)30-16-6-9-23(18-30)26(31)27-15-14-21-7-4-3-5-8-21/h7,10-13,17,23H,3-6,8-9,14-16,18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKCESDHMAWBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexene and pyridazine intermediates. The cyclohexene intermediate can be synthesized through the hydrogenation of benzene, followed by a series of reactions to introduce the ethyl group. The pyridazine intermediate is prepared by reacting 3,4-dimethylphenylhydrazine with a suitable dicarbonyl compound. The final step involves coupling the cyclohexene and pyridazine intermediates with piperidine-3-carboxylic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the hydrogenation step, as well as the development of more efficient catalysts for the coupling reactions. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide (NaOH) in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with lithium aluminum hydride can produce an alcohol.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Features
Compound Name / Identifier Core Structure Substituents Biological Data (if available)
Target Compound Piperidine-3-carboxamide 6-(3,4-dimethylphenyl)pyridazin-3-yl; N-2-(cyclohex-1-en-1-yl)ethyl Not explicitly provided in evidence
Compound Pyrrolidine-5-one 3,4-dimethylphenyl; N-2-(3,4-dihydroisoquinolin-2-yl sulfonyl)ethyl Cytotoxicity: 55.3% (HEK cells at 10% DMSO)
Compounds 4H-Pyrido[1,2-a]pyrimidin-4-one Varied substituents (e.g., cyclohexenyl, dimethoxyphenyl, tetrahydropyridinyl) No direct data; patent suggests therapeutic diversity
Impurity d Phenol derivative Cyclohex-1-en-1-yl-ethyl; dimethylamino Noted as a synthesis-related impurity
Critical Observations

Core Structure: The target’s piperidine-carboxamide core differs from the pyrrolidinone () and pyridopyrimidinone () scaffolds. Piperidine rings often enhance metabolic stability compared to pyrrolidine analogs .

Substituent Effects :

  • The cyclohexenyl ethyl group in the target compound is structurally analogous to substituents in ’s patent compounds but replaces bulkier groups like tetrahydropyridinyl or oxetanyl. This may reduce steric hindrance, improving target engagement .
  • The 3,4-dimethylphenyl substituent (shared with ’s compound) likely enhances hydrophobic interactions in binding pockets, a feature common in kinase inhibitors .

Biological Activity: ’s compound exhibits cytotoxicity (55.3% at 10% DMSO), suggesting that the sulfonyl-dihydroisoquinoline group may contribute to off-target effects. The target compound’s pyridazine and piperidine groups could mitigate this issue .

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following characteristics:

PropertyValue
Molecular FormulaC25H31N5O2
Molecular Weight433.55 g/mol
LogP3.7419
LogD3.7419
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area64.594 Ų

These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in inflammatory and cancer pathways. Its structural features suggest potential activity against certain types of cancer and inflammatory diseases.

Anti-inflammatory Activity

Studies have shown that derivatives of similar compounds exhibit significant anti-inflammatory effects. For instance, a series of benzimidazole-pyrazole hybrids demonstrated potent inhibition of protein denaturation, which is linked to inflammation. The compound's ability to inhibit this process could suggest similar properties for this compound .

Anticancer Activity

The anticancer potential of related compounds has been investigated extensively. For example, compounds with similar structural motifs have shown promising results against pancreatic cancer cell lines, exhibiting IC50 values lower than 100 μM in various assays . The specific interactions with cellular targets such as kinases or transcription factors could be further explored for this compound.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities. Among them, certain derivatives exhibited superior anti-inflammatory and anticancer activities compared to standard drugs like diclofenac sodium .
  • Binding Affinity Studies : Investigations into the binding affinities of similar compounds with B-cell lymphoma cells have provided insights into their therapeutic potential. The most active derivatives showed a strong correlation between structure and activity, indicating that modifications to the chemical structure can enhance biological efficacy .

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